Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Purity Quality Assurance Procurement Specification

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 2102409-64-1) is a spirocyclic heterocycle possessing a 1-oxa-4,9-diazaspiro[5.5]undecane core with a benzyl carbamate (Cbz) protecting group at the N9 position. This compound is commercially supplied at purities of 97–98% (Synblock: NLT 98%, Aladdin: 97%, Chemscene: 98%).

Molecular Formula C16H22N2O3
Molecular Weight 290.36 g/mol
CAS No. 2102409-64-1
Cat. No. B6306653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
CAS2102409-64-1
Molecular FormulaC16H22N2O3
Molecular Weight290.36 g/mol
Structural Identifiers
SMILESC1CN(CCC12CNCCO2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C16H22N2O3/c19-15(20-12-14-4-2-1-3-5-14)18-9-6-16(7-10-18)13-17-8-11-21-16/h1-5,17H,6-13H2
InChIKeyMNAIZRFWAMYJPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate – Spirocyclic Building Block for Pain and sEH-Targeted Drug Discovery Procurement


Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 2102409-64-1) is a spirocyclic heterocycle possessing a 1-oxa-4,9-diazaspiro[5.5]undecane core with a benzyl carbamate (Cbz) protecting group at the N9 position . This compound is commercially supplied at purities of 97–98% (Synblock: NLT 98%, Aladdin: 97%, Chemscene: 98%) . Predicted physicochemical properties indicate a LogP of 1.22, a LogD (pH 7.4) of 0.82, and a topological polar surface area (TPSA) of approximately 51 Ų, with zero Rule-of-Five violations . Its privileged 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is employed in programs targeting dual μ-opioid receptor (MOR) agonism/σ1 receptor antagonism for pain and soluble epoxide hydrolase (sEH) inhibition for chronic kidney disease [1][2].

Why Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Cannot Be Simply Replaced by In-Class Analogs


The 1-oxa-4,9-diazaspiro[5.5]undecane core contains two chemically distinct secondary amines at positions 4 and 9, making regioisomeric differentiation critical: the N9-benzyl carbamate isomer (CAS 2102409-64-1) and the N4-benzyl carbamate isomer (CAS 1097920-70-1) are constitutionally different compounds with distinct spatial orientations and hydrogen-bonding profiles . Furthermore, the choice of N9 protecting group governs downstream synthetic utility—the benzyl carbamate (Cbz) provides orthogonal deprotection chemistry compared to the tert-butyl carbamate (Boc) analog (CAS 930785-40-3), giving a ~1.7× higher LogP (1.22 vs. 0.60) that alters physicochemical behavior during medicinal chemistry optimization . Published structure–activity relationships demonstrate that substituent identity at N9 is a key determinant of dual MOR/σ1R potency and selectivity, underscoring that in-class interchange without controlled regioisomeric and protecting-group specification will confound biological results [1].

Quantitative Differentiation Evidence for Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Against Its Closest Analogs


Purity Advantage: 98% (NLT) vs. 97% Industry Standard for Spirocyclic Building Blocks

Procurement-grade purity is a critical decision factor for building blocks destined for parallel synthesis libraries. Synblock supplies benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate at NLT 98% , exceeding the typical 97% purity offered by other vendors for this compound and for the closest regioisomeric analog (Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate, CAS 1097920-70-1, supplied at 97% by Chemenu and AiFChem) . The 98% specification also matches or exceeds that of the 9-methyl non-carboxylate analog (98% from Chemscene) .

Purity Quality Assurance Procurement Specification

LogP Differentiation: Benzyl Carbamate (LogP 1.22) vs. tert-Butyl Carbamate (LogP 0.60)

Lipophilicity governs membrane permeability and off-target promiscuity during lead optimization. Predicted ACD/LogP for benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (Cbz-protected) is 1.22 , whereas the closely analogous tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (Boc-protected; CAS 930785-40-3) has a predicted LogP of 0.60 . This ~1.7-fold higher LogP reflects the increased hydrophobic contribution of the benzyl group versus the tert-butyl group.

Lipophilicity LogP Physicochemical Property Protecting Group Strategy

Regioisomeric Integrity: N9-Carboxylate as the Preferred Substitution Site for Dual MOR/σ1R Activity

In the 1-oxa-4,9-diazaspiro[5.5]undecane series, the position of substitution critically dictates pharmacological profile. García et al. (2020) demonstrated that phenethyl derivatives at position 9, combined with substituted pyridyl moieties at position 4, yield optimal dual MOR agonism/σ1R antagonism [1]. Compound 15au (substituted at both N4 and N9) showed potent, balanced dual activity with in vivo analgesic efficacy comparable to oxycodone in the mouse paw pressure test, but with reduced constipation at equianalgesic doses [1]. The N9-carboxylate compound provides the regiochemically correct intermediate for introducing the phenethyl substituent at the pharmacologically validated N9 position, whereas the N4-carboxylate regioisomer (CAS 1097920-70-1) would direct functionalization to the non-optimal N4 site.

Structure–Activity Relationship Regioisomer Receptor Pharmacology Pain

Drug–Likeness Profile: Zero Rule-of-Five Violations and Balanced Physicochemical Parameters

The benzyl carbamate derivative yields a favorable drug-likeness profile: zero Lipinski Rule-of-Five violations, a LogD (pH 7.4) of 0.82, a TPSA of approximately 51 Ų, and a molecular weight of 290.36 Da . By comparison, the parent scaffold 1-oxa-4,9-diazaspiro[5.5]undecane (CAS 36420-64-1) has a LogP of 0.39 and molecular weight of 156.23 Da , representing a vastly different starting point for lead optimization. The Cbz-protected intermediate sits within the traditional medicinal chemistry sweet spot for fragment elaboration while providing the benzyl handle for hydrogenolytic deprotection.

Drug-likeness Rule of Five ADME Lead Optimization

GHS Safety Classification Enables Streamlined Laboratory Handling and Shipping

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate carries a GHS07 Warning classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This is a standard and manageable hazard profile for a synthetic building block. The compound is classified for normal shipping at room temperature within the continental US, avoiding the HazMat surcharges ($50–$178 per shipment via FedEx) that apply to accessible or inaccessible dangerous goods of hazard classes 3, 4, 5, 6.1, 8, or 9 . The recommended storage condition is sealed, dry, 2–8 °C .

Safety GHS Shipping Laboratory Handling

Recommended Procurement Scenarios for Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Based on Quantitative Evidence


Dual MOR Agonist / σ1R Antagonist Analgesic Lead Optimization Programs

Procure benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate when your program requires a protected spirocyclic intermediate that positions the free amine at N4 for aryl/heteroaryl functionalization while retaining the N9 position for subsequent Cbz deprotection and phenethyl group introduction. Published SAR demonstrates that this substitution pattern (N9-phenethyl, N4-pyridyl) yields optimal dual MOR agonism/σ1R antagonism, with lead compound 15au achieving in vivo analgesic potency comparable to oxycodone but with significantly reduced constipation [1]. The N9-carboxylate regioisomer is explicitly required; the N4-carboxylate isomer would preclude this pharmacophore arrangement.

Soluble Epoxide Hydrolase (sEH) Inhibitor Discovery for Chronic Kidney Disease

Use this protected spirocyclic building block to construct trisubstituted urea derivatives targeting sEH. Kato et al. (2014) identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as highly potent sEH inhibitors, with compound 19 demonstrating oral activity in a rat anti-GBM glomerulonephritis model at 30 mg/kg, while the comparable 2,8-diazaspiro[4.5]decane series did not show efficacy [2]. The N9-Cbz protecting group allows selective deprotection and urea formation at the N9 position, the vector critical for sEH inhibitory activity in this chemotype.

Parallel Library Synthesis Requiring Orthogonal Protecting Group Strategy

For parallel synthesis campaigns requiring sequential functionalization of two distinct amines within a conformationally constrained spirocyclic scaffold, the Cbz-protected N9-carboxylate provides clear advantages: (a) the Cbz group at N9 is orthogonal to Boc protection (which could be introduced at N4), enabling sequential deprotection by hydrogenolysis (Cbz) and acidolysis (Boc) without cross-reactivity; (b) the ~1.7× higher LogP relative to the bis-Boc analog provides deliberately tuned lipophilicity; and (c) NLT 98% purity from Synblock minimizes side-product formation during library synthesis. The regioisomerically pure N9 substitution pattern eliminates ambiguity in downstream SAR interpretation.

Fragment-Based Drug Discovery (FBDD) Using Privileged Spirocyclic Cores

As a protected fragment intermediate with MW of 290.36 Da, LogD (pH 7.4) of 0.82, and TPSA of ~51 Ų , this compound sits within the Rule-of-Five compliant space and can serve as a fragment elaboration starting point. The spirocyclic core introduces three-dimensionality and conformational restriction, properties associated with improved clinical success rates. The Cbz group acts as both a protecting group and a lipophilic probe; its removal during fragment growth reveals a secondary amine for further derivatization, enabling systematic exploration of vectors emerging from the N9 position.

Quote Request

Request a Quote for Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.